2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

Catalog No.
S11397927
CAS No.
M.F
C17H16N4O2
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)et...

Product Name

2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(2-pyridin-4-ylethyl)acetamide

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C17H16N4O2/c22-16(19-10-7-12-5-8-18-9-6-12)11-15-13-3-1-2-4-14(13)17(23)21-20-15/h1-6,8-9H,7,10-11H2,(H,19,22)(H,21,23)

InChI Key

AIFISAAALBSFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCC3=CC=NC=C3

The compound 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide is a complex organic molecule characterized by the presence of a phthalazine moiety, a pyridine ring, and an acetamide functional group. Its molecular formula is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, and it is notable for its potential applications in medicinal chemistry due to its diverse structural features that may interact with various biological targets. The combination of these functional groups suggests a potential for significant biological activity, making this compound of interest for further research in drug development.

The chemical reactivity of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide can be explored through various organic reactions. Key reactions include:

  • Acylation Reactions: The acetamide group can undergo acylation to modify its structure.
  • Hydroxylation Reactions: The hydroxyl group on the phthalazine moiety can participate in substitution or oxidation reactions.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile, allowing for further functionalization.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

Preliminary studies indicate that 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide exhibits significant biological activities, including:

  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary data suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways.

Further research is required to elucidate the exact mechanisms of action and therapeutic potential.

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide can be achieved through several synthetic routes, including:

  • Condensation Reactions: Combining 4-hydroxyphthalazine with appropriate pyridine derivatives under acidic or basic conditions.
  • Reflux Methods: Heating the reactants in a solvent such as ethanol or dimethylformamide to facilitate reaction completion.
  • Purification Techniques: Utilizing recrystallization or chromatography to obtain high purity and yield.

Optimizing these methods is crucial for achieving high purity and yield.

The potential applications of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide include:

  • Medicinal Chemistry: As a lead compound in drug development targeting infectious diseases and cancer.
  • Biological Research: Investigating its mechanisms of action in cellular pathways.
  • Chemical Biology: Serving as a tool compound for studying protein interactions.

Interaction studies are essential to understand how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In vitro Assays: To evaluate biological activity against specific cell lines.
  • Spectroscopic Methods: Including NMR and mass spectrometry to analyze structural changes upon interaction.

Such studies will provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide, including:

Compound NameStructureUnique Features
4-HydroxyphthalazineContains a hydroxyl group on phthalazineLacks the pyridine moiety
N-(3-Hydroxypyridin-4-yl)acetamideContains a hydroxypyridine moietyDoes not have phthalazine structure
2-Amino-thiazole derivativesSimilar thiazole structureVaries in substitution patterns affecting reactivity
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamideContains thiazole and pyridine ringsDifferent substitution pattern compared to others

These compounds illustrate variations in functional groups and structural frameworks that influence their chemical properties and biological activities. The uniqueness of 2-(4-hydroxyphthalazin-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide lies in its specific combination of heterocycles, which may provide distinctive pharmacological profiles compared to other derivatives.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

308.12732577 g/mol

Monoisotopic Mass

308.12732577 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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